![molecular formula C21H31N3O5 B14412689 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline CAS No. 84793-55-5](/img/structure/B14412689.png)
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a phenyl group, all attached to a proline backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline typically involves multiple steps, starting with the preparation of the proline derivative. The amino and carboxyl groups are introduced through a series of nucleophilic substitution and acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for free radical substitution.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
L-Proline: A simpler analog without the additional amino and carboxyl groups.
Phenylalanine: Contains a phenyl group but lacks the proline backbone.
Glutamic Acid: Similar in having both amino and carboxyl groups but differs in structure.
Uniqueness: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is unique due to its combination of functional groups and the proline backbone, which imparts specific chemical and biological properties not found in simpler analogs .
Propriétés
Numéro CAS |
84793-55-5 |
|---|---|
Formule moléculaire |
C21H31N3O5 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(2S)-1-[4-aminobutyl-(2-carboxy-4-phenylbutyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H31N3O5/c22-12-4-5-13-23(21(29)24-14-6-9-18(24)20(27)28)15-17(19(25)26)11-10-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15,22H2,(H,25,26)(H,27,28)/t17?,18-/m0/s1 |
Clé InChI |
APLGJPZBNUDSCB-ZVAWYAOSSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


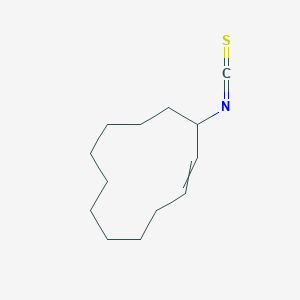
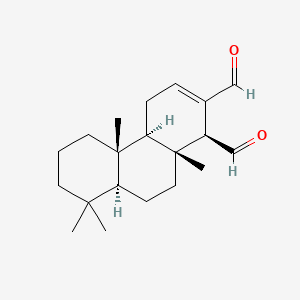
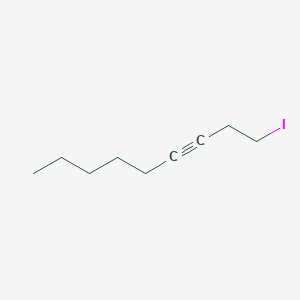
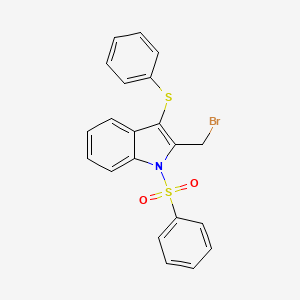
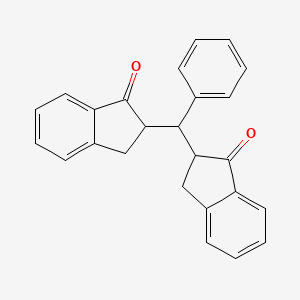
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
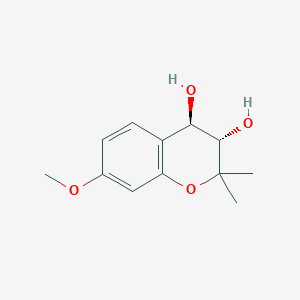
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)

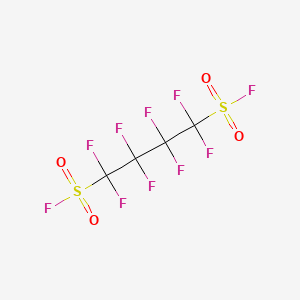
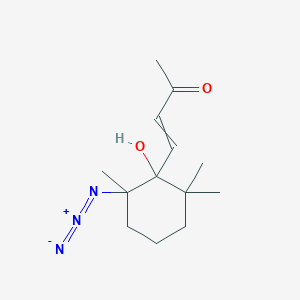
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
